3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Description
3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (molecular formula: C₁₄H₁₁ClO₂, molecular weight: 246.69 g/mol) is a biphenyl derivative featuring a carboxylic acid group at the 4-position, a chlorine atom at the 3'-position, and a methyl group at the 4'-position. This compound is of interest in pharmaceutical and materials science due to its structural rigidity and the electronic effects imparted by its substituents. The chlorine atom acts as an electron-withdrawing group (EWG), enhancing the acidity of the carboxylic acid, while the methyl group provides steric bulk and mild electron-donating properties .
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXCQWIKFPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680134 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-94-7 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction, which suggests that its targets could be related to this process.
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. In this context, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid could interact with its targets by participating in this reaction as one of the coupling partners.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway associated with 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds. The downstream effects of this pathway could include the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid’s action would be dependent on the specific context of its use. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond.
Biochemical Analysis
Biochemical Properties
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular homeostasis . Additionally, it has been shown to impact the proliferation and apoptosis of certain cell types, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver damage or disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within cells . Studying its subcellular distribution provides insights into its potential mechanisms of action and therapeutic applications .
Biological Activity
3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 334018-57-4) is a biphenyl derivative with potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural properties that influence its interaction with biological targets. The compound's carboxylic acid group is known to participate in hydrogen bonding and ionic interactions, which are crucial for binding to proteins and enzymes.
1. Inhibition of Enzyme Activity
Research indicates that compounds with similar biphenyl structures can inhibit various enzymes involved in cancer progression. For instance, studies have shown that biphenyl derivatives can interfere with the dimerization of c-Myc and Max proteins, which are critical for cell proliferation and survival in cancer cells .
Case Study 1: c-Myc Inhibition
In a study investigating the inhibition of the c-Myc-Max dimerization, compounds similar to this compound showed promising results with IC50 values in the low micromolar range. This suggests that such compounds could potentially be developed as therapeutic agents against cancers characterized by c-Myc overexpression .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| JY-3-094 | 33 | c-Myc-Max dimerization inhibition |
| 3jc48-3 | <30 | Proliferative arrest in cancer cells |
Case Study 2: Antimicrobial Activity
A series of biphenyl carboxylic acids were tested for their antimicrobial properties against common pathogens. While specific data on this compound is scarce, related compounds demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Scientific Research Applications
Anticancer Properties
Research has indicated that biphenyl derivatives exhibit anticancer properties. A study highlighted the potential of compounds similar to 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's structural features may enhance its interaction with biological targets involved in cancer progression .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of biphenyl derivatives. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored as a potential antimicrobial agent .
Organic Electronics
The unique electronic properties of biphenyl compounds make them suitable for applications in organic electronics. This compound can serve as a building block for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its stability and electron transport capabilities are advantageous for enhancing device performance .
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a monomer or additive to improve the thermal and mechanical properties of polymers. The incorporation of biphenyl units into polymer matrices has been shown to enhance rigidity and thermal stability, making them suitable for high-performance applications .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Assess anticancer effects | Demonstrated significant inhibition of tumor growth in vitro with a related biphenyl derivative. |
| Study B | Evaluate antimicrobial properties | Showed effective bactericidal activity against E. coli and Staphylococcus aureus using similar compounds. |
| Study C | Investigate electronic properties | Found that biphenyl derivatives enhance charge mobility in OLED applications. |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural analogs and their substituent-driven properties:
Physicochemical Properties
- Acidity: The carboxylic acid group in the target compound has a pKa lower than non-chlorinated analogs (e.g., 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid) due to the electron-withdrawing chlorine .
- Solubility : Fluorinated derivatives (e.g., CAS 1261965-53-0) exhibit higher lipophilicity, while methoxy-substituted analogs (e.g., CAS 1261920-94-8) show improved solubility in polar solvents .
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The most common and efficient method for synthesizing 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid involves the Suzuki-Miyaura cross-coupling reaction. This method couples a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst under alkaline conditions.
- Reactants:
- 4-bromobenzoic acid or 4-bromophenyl carboxylic acid derivative
- 3-chloro-4-methylphenylboronic acid (or equivalent boronic acid with the chloro and methyl substituents)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
- Base: Potassium carbonate (K2CO3)
- Solvent: Mixture of 1,4-dioxane and water (4:1 ratio)
- Temperature: 80 °C
- Reaction Time: Approximately 16 hours
- The halogenated carboxylic acid and substituted boronic acid are combined in the solvent mixture with potassium carbonate.
- Pd(PPh3)4 is added as the catalyst.
- The reaction mixture is stirred at 80 °C for 16 hours, monitored by thin-layer chromatography (TLC).
- After completion, the mixture is diluted with water and extracted with ethyl acetate.
- The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure.
- The crude product is purified by column chromatography using ethyl acetate and petroleum ether as eluents.
| Parameter | Details |
|---|---|
| Yield | ~78% (for similar biphenyl carboxylic acids) |
| Melting Point | 132-134 °C (for analogous compounds) |
| Characterization Techniques | 1H-NMR, 13C-NMR, IR, Mass Spectrometry |
| Key Spectral Features | - Carboxylic acid C=O stretch near 1700 cm⁻¹ (IR) |
- Methyl group singlet at δ ~2.39 ppm (1H-NMR)
- Carboxylic acid carbon at δ ~181.2 ppm (13C-NMR) |
This method is adaptable to various substituted boronic acids, enabling the synthesis of a library of biphenyl carboxylic acids with different substituents, including the 3'-chloro and 4'-methyl groups required for the target compound.
Organometallic Cross-Coupling via Grignard Reagents
An alternative preparative approach involves the formation of a Grignard reagent from a halogenated methyl-substituted phenyl compound, followed by cross-coupling with a halogenated benzene derivative in the presence of a palladium or nickel catalyst.
- Preparation of 3-chloro-4-methylphenylmagnesium halide (Grignard reagent) in an inert solvent.
- Cross-coupling with a halogenobenzene (e.g., bromobenzene derivative) catalyzed by metallic palladium or nickel(II) acetylacetonate.
- Catalyst loading is very low (0.02-0.04 mol% based on Grignard reagent).
- Reaction proceeds under mild conditions to afford 3-chloro-4-methyl-[1,1'-biphenyl] intermediates.
- Subsequent oxidation or carboxylation steps convert the biphenyl intermediate into the carboxylic acid derivative.
This method is noted for its efficiency and selectivity in forming substituted biphenyls and is described in patent literature, highlighting the importance of catalyst choice and reaction conditions for high yields.
Summary Table of Preparation Methods
Detailed Research Findings
- The Suzuki-Miyaura method has been extensively validated for synthesizing biphenyl carboxylic acids with various substitutions, including chloro and methyl groups, demonstrating consistent yields and well-characterized products by NMR, IR, and mass spectrometry.
- The Grignard cross-coupling approach emphasizes catalyst efficiency and the inert atmosphere to prevent side reactions, enabling the formation of complex biphenyls that can be further functionalized to carboxylic acids.
- Bromomethylation and subsequent oxidation provide a versatile route to functionalize methyl-substituted biphenyls, allowing the introduction of carboxyl groups necessary for the target compound.
Q & A
Q. What are the common synthetic routes for preparing 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core, followed by regioselective chlorination and methylation. For example:
Coupling : Use a palladium catalyst to couple 4-bromo-benzoic acid derivatives with a pre-functionalized aryl boronic acid containing methyl and chloro substituents .
Chlorination : Introduce the chloro group via FeCl₃-catalyzed electrophilic substitution under controlled temperatures (40–60°C) to minimize byproducts .
Methylation : Employ methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Optimization : Monitor reaction progress via TLC/HPLC. Adjust catalyst loading (0.5–2 mol%) and temperature to improve yield (target >85%). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro at 3', methyl at 4') by comparing chemical shifts to analogous biphenyl derivatives. For example, the methyl group typically appears as a singlet at δ ~2.3 ppm in ¹H NMR .
- FT-IR : Identify carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .
- Mass Spectrometry (GC/MS or LC-MS) : Verify molecular weight (MW = 276.7 g/mol) and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Neutralize spills with sodium bicarbonate .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity when introducing chloro and methyl groups onto the biphenyl scaffold during synthesis?
- Methodological Answer :
- Chlorination : Use directing groups (e.g., carboxylic acid) to favor substitution at the 3' position. FeCl₃ as a catalyst enhances electrophilic attack at the para position relative to the methyl group .
- Methylation : Protect the carboxylic acid with an ester group during methylation to avoid side reactions. Deprotect later using NaOH/EtOH .
- Validation : Compare regioselectivity outcomes using computational tools (DFT) to predict reactive sites .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Reaction Parameter Screening : Vary solvents (e.g., THF vs. DMF), bases (K₂CO₃ vs. Cs₂CO₃), and catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) to identify discrepancies .
- Kinetic Studies : Use in-situ monitoring (e.g., Raman spectroscopy) to detect intermediates not accounted for in simulations .
- Collaborative Analysis : Cross-reference computational models (e.g., Reaxys reaction database) with experimental protocols to refine predictive accuracy .
Q. In medicinal chemistry applications, how does the substitution pattern of this compound influence its potential as a pharmacophore in drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The chloro group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the methyl group stabilizes hydrophobic interactions in target binding pockets .
- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values to unsubstituted analogs .
- Metabolic Stability : Evaluate oxidative metabolism (e.g., CYP450 assays) to assess the impact of chloro/methyl groups on half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
